molecular formula C7H12O4 B115018 5-(Methoxymethyl)oxolane-2-carboxylic acid CAS No. 141196-07-8

5-(Methoxymethyl)oxolane-2-carboxylic acid

Cat. No. B115018
M. Wt: 160.17 g/mol
InChI Key: MNERCPPNWASIDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methoxymethyl)oxolane-2-carboxylic acid, also known as MEMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEMO is a cyclic amino acid derivative that contains a unique oxolane ring structure.

Mechanism Of Action

The mechanism of action of 5-(Methoxymethyl)oxolane-2-carboxylic acid is not fully understood. However, it is believed that 5-(Methoxymethyl)oxolane-2-carboxylic acid interacts with specific receptors in the body, leading to various physiological and biochemical effects. 5-(Methoxymethyl)oxolane-2-carboxylic acid has been shown to modulate the activity of certain enzymes and ion channels, which has implications in drug discovery.

Biochemical And Physiological Effects

5-(Methoxymethyl)oxolane-2-carboxylic acid has been shown to have various biochemical and physiological effects. 5-(Methoxymethyl)oxolane-2-carboxylic acid has been shown to inhibit the activity of acetylcholinesterase, which has implications in the treatment of Alzheimer's disease. 5-(Methoxymethyl)oxolane-2-carboxylic acid has also been shown to modulate the activity of ion channels, which has implications in the treatment of epilepsy. 5-(Methoxymethyl)oxolane-2-carboxylic acid has been shown to have antioxidant properties, which has implications in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

5-(Methoxymethyl)oxolane-2-carboxylic acid has several advantages for lab experiments. 5-(Methoxymethyl)oxolane-2-carboxylic acid is relatively easy to synthesize and purify, which facilitates its use in various applications. 5-(Methoxymethyl)oxolane-2-carboxylic acid has a unique oxolane ring structure, which makes it a valuable building block for the synthesis of cyclic peptides and polymers. However, 5-(Methoxymethyl)oxolane-2-carboxylic acid has some limitations for lab experiments. 5-(Methoxymethyl)oxolane-2-carboxylic acid is relatively unstable and prone to hydrolysis, which can affect its purity and yield. 5-(Methoxymethyl)oxolane-2-carboxylic acid is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for 5-(Methoxymethyl)oxolane-2-carboxylic acid research. One direction is to investigate the potential applications of 5-(Methoxymethyl)oxolane-2-carboxylic acid in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Another direction is to explore the use of 5-(Methoxymethyl)oxolane-2-carboxylic acid as a building block for the synthesis of novel cyclic peptides and polymers. Additionally, the development of new synthesis methods and purification techniques for 5-(Methoxymethyl)oxolane-2-carboxylic acid could improve its yield and purity, which could facilitate its use in various applications.

Scientific Research Applications

5-(Methoxymethyl)oxolane-2-carboxylic acid has been extensively studied for its potential applications in various fields such as drug discovery, peptide synthesis, and material science. 5-(Methoxymethyl)oxolane-2-carboxylic acid has been used as a building block for the synthesis of cyclic peptides, which have shown promising results in drug discovery. 5-(Methoxymethyl)oxolane-2-carboxylic acid has also been used as a chiral auxiliary in asymmetric synthesis, which has facilitated the synthesis of complex molecules. 5-(Methoxymethyl)oxolane-2-carboxylic acid has been incorporated into the backbone of polymers, which has improved their thermal and mechanical properties.

properties

CAS RN

141196-07-8

Product Name

5-(Methoxymethyl)oxolane-2-carboxylic acid

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

5-(methoxymethyl)oxolane-2-carboxylic acid

InChI

InChI=1S/C7H12O4/c1-10-4-5-2-3-6(11-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)

InChI Key

MNERCPPNWASIDP-UHFFFAOYSA-N

SMILES

COCC1CCC(O1)C(=O)O

Canonical SMILES

COCC1CCC(O1)C(=O)O

synonyms

2-Furancarboxylicacid,tetrahydro-5-(methoxymethyl)-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-methoxymethylfuran-2-carboxylic acid (3.10g) in ethyl acetate (40ml) was hydrogenated over 5% rhodium on carbon (200mg) until hydrogen uptake ceased. The catalyst was filtered off and washed with ethyl acetate. The combined filtrates were evaporated to give the title compound as a colourless oil (3.26g); vmax (film) 1750cm-1 ; δH (CDCl3) 1.75-2.1 (2H,m), 2.1-2.6(2H,m,), 3.45 (3H,s), 3.47 (1H,dd, J 3 and 10 Hz), 3.74 (1H,dd, J 4 and 10Hz), 4.15-4.43 (1H,m) and 4.43-4.63 (1H,m).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
200 mg
Type
catalyst
Reaction Step Four

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